5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid
Description
Properties
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c16-12-4-6-13(7-5-12)17-8-10-18(11-9-17)14(19)2-1-3-15(20)21/h4-7H,1-3,8-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHRAYXDNAARBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and regulation of adenosine function. This inhibition affects various physiological processes, including vasodilation and modulation of renal sodium excretion .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Relevance
The compound belongs to a broader class of glutamic acid-piperazine derivatives, which are explored as P2Y12 receptor antagonists for antiplatelet therapy. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Pharmacological Comparisons
Key Findings and Functional Differences
Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound enhances metabolic stability compared to non-halogenated analogs (e.g., 5-(4-Methoxyphenyl)-5-oxopentanoic acid) . Fluorine’s electronegativity may influence receptor binding affinity. BX048 incorporates a quinoline moiety and ethoxycarbonyl-piperazine, enabling reversible P2Y12 antagonism with a wider therapeutic index than clopidogrel . Its acid derivative, BX048, is metabolically activated, unlike the target compound, which lacks a prodrug design .
Synthetic Accessibility :
- The target compound’s synthesis via Friedel-Crafts acylation is high-yielding (~87%) and scalable , whereas analogs like BX048 require multi-step optimization, including liver-mediated activation .
Therapeutic Applications :
Challenges and Opportunities
- Metabolic Interference : Unlike clopidogrel, which suffers from cytochrome P450-mediated drug interactions, the target compound’s simpler structure may reduce off-target effects .
- Structural Tuning : Introducing groups like ethoxycarbonyl (as in BX048) or heterocycles (as in AO56) could enhance potency and selectivity for specific receptors .
Biological Activity
5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid, often referred to as compound 5, is a synthetic organic compound that has garnered attention in pharmacology due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including the mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 296.33 g/mol. It features a piperazine moiety substituted with a 4-fluorophenyl group, which is crucial for its biological interactions.
Research indicates that this compound may act through multiple pathways, particularly involving the modulation of neurotransmitter systems and potential inhibition of specific enzymes. Preliminary studies suggest that it could interact with the PD-1/PD-L1 pathway, which is vital in immune response regulation.
Key Findings:
- In a rescue assay using mouse splenocytes, compound 5 demonstrated significant activity by rescuing immune cells at concentrations as low as 100 nM, achieving up to 92% efficacy (as shown in Figure 4 of Konstantinidou's thesis) .
- The compound's structure allows it to bind effectively to target proteins, influencing their activity and potentially altering downstream signaling pathways.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have evaluated the efficacy and safety profile of this compound:
- Immunological Studies :
- Antimelanogenic Effects :
- Pharmacokinetics and Safety :
Q & A
Q. Which statistical approaches analyze dose-response relationships in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
